2-fluorobenzyl 1-phenyl-1H-imidazol-2-yl sulfide
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Overview
Description
2-fluorobenzyl 1-phenyl-1H-imidazol-2-yl sulfide is a chemical compound with the molecular formula C16H13FN2S It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluorobenzyl 1-phenyl-1H-imidazol-2-yl sulfide typically involves the reaction of 2-fluorobenzyl chloride with 1-phenyl-1H-imidazole-2-thiol. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-fluorobenzyl 1-phenyl-1H-imidazol-2-yl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzyl derivatives, depending on the nucleophile used.
Scientific Research Applications
2-fluorobenzyl 1-phenyl-1H-imidazol-2-yl sulfide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-fluorobenzyl 1-phenyl-1H-imidazol-2-yl sulfide involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the growth of bacteria by interfering with essential cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is thought to disrupt bacterial cell wall synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
- 2-chlorobenzyl 1-phenyl-1H-imidazol-2-yl sulfide
- 2-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide
- 2-iodobenzyl 1-phenyl-1H-imidazol-2-yl sulfide
Uniqueness
2-fluorobenzyl 1-phenyl-1H-imidazol-2-yl sulfide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry. Additionally, the fluorine atom can enhance the compound’s biological activity, making it a promising candidate for drug development .
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-1-phenylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2S/c17-15-9-5-4-6-13(15)12-20-16-18-10-11-19(16)14-7-2-1-3-8-14/h1-11H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAHXDIOJBVDCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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